4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide
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Overview
Description
4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various enzymes and receptors in organisms . This compound, in particular, has shown potential in various scientific research applications, including antibacterial, anticancer, and anti-tuberculosis activities .
Preparation Methods
The synthesis of 4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide involves several steps. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-methyl-2H-tetrazole-5-amine in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as P38 MAP kinase, which plays a crucial role in inflammatory responses and cancer cell proliferation . The compound’s ability to form hydrogen bonds and other non-covalent interactions with these targets enhances its biological activity .
Comparison with Similar Compounds
4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide can be compared with other tetrazole derivatives, such as:
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide: This compound has similar antibacterial and anticancer properties but differs in its nitro group, which may influence its reactivity and biological activity.
3,4-dimethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide: This derivative has additional methoxy groups, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of lipophilicity and bioavailability, making it a versatile compound for various applications .
Properties
CAS No. |
674307-30-3 |
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Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-9-6-4-8(5-7-9)10(17)12-11-13-15-16(2)14-11/h4-7H,3H2,1-2H3,(H,12,14,17) |
InChI Key |
XOGRRMJTTPLMRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Origin of Product |
United States |
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